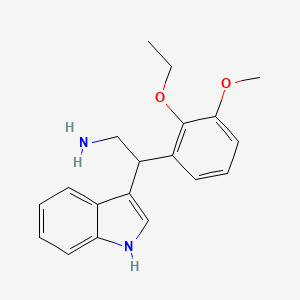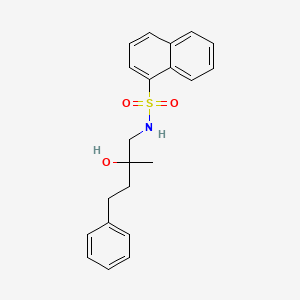![molecular formula C14H16N2O2 B2634775 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine CAS No. 2201255-53-8](/img/structure/B2634775.png)
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which combines a quinoline moiety with an oxolane ring, making it an interesting subject for research in chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound: interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lower binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway, affected by This compound , is a key signaling pathway in cancer cells . By interacting with this pathway, the compound can potentially influence a variety of downstream effects related to cell growth, proliferation, and survival .
Pharmacokinetics
This suggests that the compound may have suitable bioavailability for therapeutic applications .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound could potentially induce apoptosis and inhibit proliferation in cancer cells .
準備方法
The synthesis of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4-methylquinoline with oxolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
化学反応の分析
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline products.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or oxolane rings are replaced with other groups.
科学的研究の応用
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
類似化合物との比較
4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine can be compared with other quinoline derivatives and oxolane-containing compounds. Similar compounds include:
4-Hydroxyquinoline: Known for its biological activity and use in drug development.
2-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical applications.
Oxolane derivatives: Compounds containing the oxolane ring, used in various chemical and biological studies
特性
IUPAC Name |
4-(4-methylquinolin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-14(18-13-8-17-7-11(13)15)16-12-5-3-2-4-10(9)12/h2-6,11,13H,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYPPZOSCOBFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3COCC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
![7-(pyrrolidine-1-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2634697.png)
![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)
methanone](/img/structure/B2634702.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea](/img/structure/B2634704.png)

![2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2634706.png)
![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)

